molecular formula C12H6N2O5 B12911158 Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- CAS No. 58246-14-3

Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-

Cat. No.: B12911158
CAS No.: 58246-14-3
M. Wt: 258.19 g/mol
InChI Key: FVFATDZAYMILIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-((4-nitrophenyl)ethynyl)furan is a heterocyclic aromatic compound characterized by a furan ring substituted with nitro and ethynyl groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both nitro and ethynyl groups imparts unique chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-((4-nitrophenyl)ethynyl)furan typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-nitrofuran and 4-nitrophenylacetylene.

    Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 2-nitrofuran with 4-nitrophenylacetylene. The reaction is typically carried out in the presence of a base such as triethylamine and a copper co-catalyst.

    Reaction Conditions: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 60-80°C) to ensure complete conversion.

Industrial Production Methods

While the industrial production of 2-Nitro-5-((4-nitrophenyl)ethynyl)furan is not widely documented, the principles of scale-up from laboratory synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-((4-nitrophenyl)ethynyl)furan undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-Amino-5-((4-aminophenyl)ethynyl)furan.

    Substitution: 2-Nitro-5-((4-substituted phenyl)ethynyl)furan derivatives.

    Oxidation: Furan-2,5-dione derivatives.

Scientific Research Applications

2-Nitro-5-((4-nitrophenyl)ethynyl)furan has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the presence of the nitro group, which can undergo bioreductive activation in hypoxic tumor environments.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study enzyme-catalyzed reactions involving nitro and ethynyl groups.

Mechanism of Action

The mechanism of action of 2-Nitro-5-((4-nitrophenyl)ethynyl)furan involves several pathways:

    Bioreductive Activation: In biological systems, the nitro group can be reduced to an amino group, generating reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, particularly those involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-5-((4-methylphenyl)ethynyl)furan: Similar structure but with a methyl group instead of a nitro group on the phenyl ring.

    2-Nitro-5-((4-chlorophenyl)ethynyl)furan: Similar structure but with a chlorine atom instead of a nitro group on the phenyl ring.

    2-Nitro-5-((4-aminophenyl)ethynyl)furan: Similar structure but with an amino group instead of a nitro group on the phenyl ring.

Uniqueness

2-Nitro-5-((4-nitrophenyl)ethynyl)furan is unique due to the presence of both nitro and ethynyl groups, which confer distinct electronic and chemical properties. This combination makes it particularly useful in applications requiring specific reactivity and electronic characteristics.

Properties

CAS No.

58246-14-3

Molecular Formula

C12H6N2O5

Molecular Weight

258.19 g/mol

IUPAC Name

2-nitro-5-[2-(4-nitrophenyl)ethynyl]furan

InChI

InChI=1S/C12H6N2O5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-2,4-5,7-8H

InChI Key

FVFATDZAYMILIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.